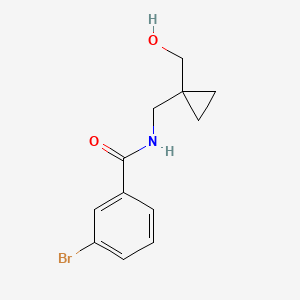

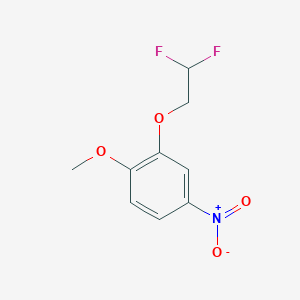

3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

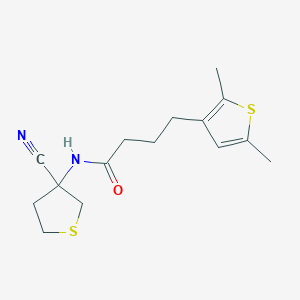

The compound “3-bromo-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide” is an organic compound containing a benzamide group (a benzene ring attached to a CONH2 group), a bromine atom, and a cyclopropyl group (a three-carbon ring). The exact properties and behavior of this compound would depend on the specific arrangement of these groups .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the introduction of the bromine atom, and the creation of the benzamide group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide group would likely contribute to the compound’s stability and reactivity, while the bromine atom could make it a good candidate for further reactions. The cyclopropyl group could potentially add strain to the molecule, which could also affect its reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the benzamide group, the bromine atom, and the cyclopropyl group. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The bromine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the benzamide group, the bromine atom, and the cyclopropyl group .Scientific Research Applications

Synthesis and Antidopaminergic Properties

Studies on brominated benzamides, such as the synthesis and evaluation of their antidopaminergic properties, highlight their potential application in exploring treatments for psychiatric disorders. For example, (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds have been synthesized and analyzed for their affinity to dopamine receptors and their effects on behavioral responses in models, suggesting their relevance in studying dopamine-mediated responses and potentially developing antipsychotic medications (Högberg et al., 1990).

Synthesis Techniques

The development of synthesis techniques for brominated benzamide derivatives also underscores the chemical versatility and potential application of these compounds in material science or medicinal chemistry. For instance, microwave-promoted synthesis techniques have been employed to efficiently produce N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, demonstrating advances in synthetic methodologies that could be applicable to a wide range of chemical compounds for various scientific research applications (Saeed, 2009).

Antimicrobial Activity

Research into thiourea derivatives of benzamides suggests potential antimicrobial applications. For example, the synthesis and characterization of acylthioureas as antibacterial agents indicate that certain brominated benzamide derivatives might have applications in developing new antimicrobial agents with specific target profiles (Limban et al., 2011).

Antiviral Activity

Studies on nucleoside analogues based on methylenecyclopropane structures have shown promising antiviral activities against a broad spectrum of viruses, including human and murine cytomegalovirus, Epstein-Barr virus, and hepatitis B virus. This research provides insights into the potential of brominated benzamide analogues in the development of novel antiviral therapies (Qiu et al., 1998).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-bromo-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(6-10)11(16)14-7-12(8-15)4-5-12/h1-3,6,15H,4-5,7-8H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJTVYAQSBKXAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=CC=C2)Br)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)

![1-[(3R)-3-Aminopyrrolidin-1-yl]ethanone;dihydrochloride](/img/structure/B2561579.png)

![4,6-Dimethyl-2-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2561580.png)